

tert-Butyl 3-oxocyclobutanecarboxylate CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl 3-oxocyclobutanecarboxylate*

Cat. No.: B171776

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An In-Depth Technical Guide to **tert-Butyl 3-oxocyclobutanecarboxylate** for Advanced Research and Development

Abstract

This technical guide provides an in-depth analysis of **tert-Butyl 3-oxocyclobutanecarboxylate** (CAS No. 145549-76-4), a pivotal building block in modern organic synthesis and medicinal chemistry. The document delineates its physicochemical properties, spectroscopic profile, synthesis methodologies, and key chemical reactions. Special emphasis is placed on its strategic application in drug discovery, leveraging the unique conformational constraints of the cyclobutane ring and the pharmacokinetic influence of the tert-butyl ester moiety. Safety protocols, handling procedures, and detailed experimental workflows are included to support researchers, scientists, and drug development professionals in its effective and safe utilization.

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of drug discovery and fine chemical synthesis, the quest for novel molecular scaffolds that impart desirable physicochemical and pharmacological properties is relentless. **tert-Butyl 3-oxocyclobutanecarboxylate** has emerged as a highly valuable and versatile

intermediate. Its structure uniquely combines a strained four-membered ring with two key functional groups: a ketone and a sterically hindered tert-butyl ester.

The cyclobutane motif is of particular interest as it provides a rigid, three-dimensional scaffold that can effectively orient substituents in space, often leading to enhanced binding affinity and selectivity for biological targets. The tert-butyl group, while common in medicinal chemistry, offers a distinct profile, influencing properties such as metabolic stability and lipophilicity.^{[1][2]} This guide aims to serve as a comprehensive resource, exploring the causality behind its utility and providing actionable protocols for its application.

Physicochemical Properties and Compound Identification

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research. **tert-Butyl 3-oxocyclobutanecarboxylate** is a colorless liquid at room temperature, soluble in common organic solvents but insoluble in water.^{[3][4]}

Table 1: Key Identifiers and Properties

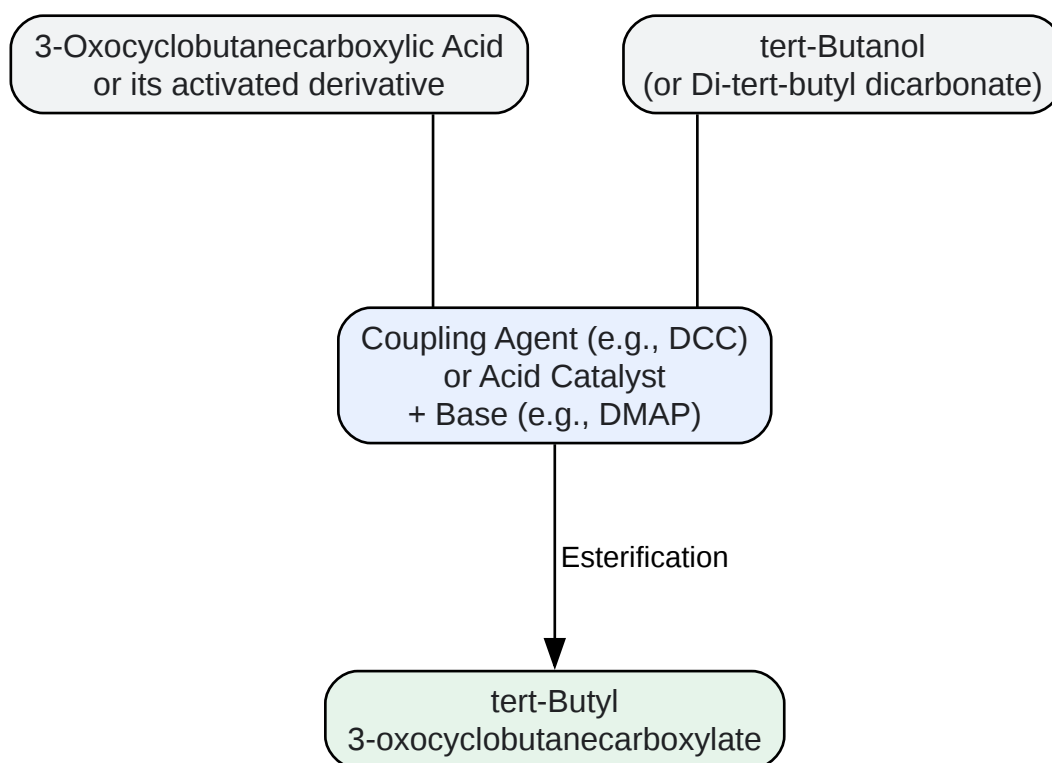
| Property | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 145549-76-4 | [5][6][7] |
| Molecular Formula | C ₉ H ₁₄ O ₃ | [5][6][8] |
| Molecular Weight | 170.21 g/mol | [5][6][8] |
| IUPAC Name | tert-butyl 3-oxocyclobutane-1-carboxylate | [7][8] |
| Synonyms | 3-Oxo-cyclobutanecarboxylic acid tert-butyl ester, 3-tert-Butoxycarbonylcyclobutanone | [5][6] |
| Appearance | Colorless liquid | [3][4][9] |
| Boiling Point | 230.4 ± 33.0 °C at 760 mmHg | [6][10] |
| Density | 1.1 ± 0.1 g/cm ³ | [10] |
| InChI Key | JINYZTGTQXDUQR-UHFFFAOYSA-N | [5][7][8] |

Synthesis and Mechanistic Considerations

The preparation of **tert-butyl 3-oxocyclobutanecarboxylate** is most commonly achieved through the esterification of a cyclobutane precursor. A prevalent method involves the reaction of a suitable cyclobutane derivative with a source of the tert-butyl group, such as tert-butanol. [3][4] The choice of reagents and conditions is critical to achieving high yield and purity, avoiding side reactions associated with the strained ring system.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway. The selection of a base and solvent system is crucial to facilitate the nucleophilic attack while minimizing premature decomposition or polymerization.



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Caption: Generalized workflow for the synthesis of **tert-butyl 3-oxocyclobutanecarboxylate**.

Exemplary Synthesis Protocol

This protocol is a representative example based on established esterification principles. Researchers should consult specific literature for optimized conditions.

- **Reaction Setup:** To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere, add 4-dimethylaminopyridine (DMAP, 0.1 eq).
- **Reagent Addition:** Add tert-butanol (1.5 eq) to the mixture. Cool the flask to 0 °C in an ice bath.
- **Coupling:** Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM. The formation of a white precipitate (dicyclohexylurea) will be observed.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

- **Workup:** Upon completion, filter the reaction mixture to remove the urea precipitate. Wash the filtrate sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
- **Purification:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to yield the pure product.

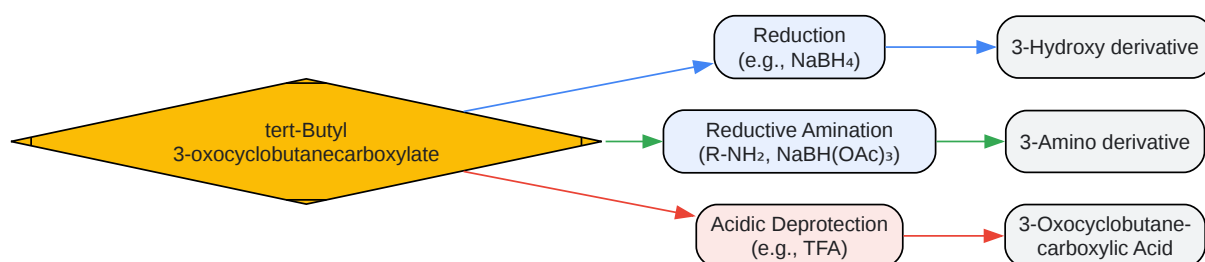
Chemical Reactivity and Synthetic Applications

The synthetic utility of **tert-butyl 3-oxocyclobutanecarboxylate** stems from the orthogonal reactivity of its two primary functional groups.

- **The Ketone:** The carbonyl group is a versatile handle for a wide range of transformations, including reductions to the corresponding alcohol, reductive aminations to introduce nitrogen-containing substituents, and Wittig-type reactions to form exocyclic double bonds.
- **The tert-Butyl Ester:** This group is a robust protecting group for the carboxylic acid, stable to a variety of nucleophilic and basic conditions.^[11] It is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free carboxylic acid, which can then be used for amide bond formation or other derivatizations.^[11]

This dual functionality makes it an ideal scaffold for building molecular complexity in a controlled, stepwise manner.

Diagram of Synthetic Utility



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Caption: Key reaction pathways for **tert-butyl 3-oxocyclobutanecarboxylate**.

Spectroscopic Characterization

Structural confirmation is typically achieved through a combination of spectroscopic methods. While specific spectra are proprietary or database-dependent, the expected characteristic signals are well-established. Researchers can find reference spectra, including GC-MS and IR data, in public databases like PubChem.[8] Further data for NMR and other techniques may be available from commercial suppliers upon request.[6][12]

Safety, Handling, and Storage

As a laboratory chemical, proper handling of **tert-butyl 3-oxocyclobutanecarboxylate** is essential. Based on available safety data, the compound is classified with specific hazards that require appropriate precautions.

Table 2: GHS Hazard Information

| Hazard Code | Description | Source(s) |
|-------------|----------------------------------|-----------|
| H315 | Causes skin irritation | [8][13] |
| H319 | Causes serious eye irritation | [8][13] |
| H335 | May cause respiratory irritation | [8][13] |

Recommended Handling and Storage Protocol

- Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat.[3][14] Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[3][13]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][14] Keep away from strong oxidizing agents, strong acids, and sources of ignition.[3][14]

- **Spill & First Aid:** In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[3][9][13] If inhaled, move to fresh air.[9] For spills, absorb with an inert material and place in a suitable container for disposal.[13]

Role in Drug Discovery and Development

The rigid nature of the cyclobutane ring makes **tert-butyl 3-oxocyclobutanecarboxylate** a valuable building block for creating structurally defined active pharmaceutical ingredients (APIs). This rigidity can help lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a protein target and potentially increasing potency.

The tert-butyl group itself plays a critical role. It can serve as a steric shield, protecting adjacent functional groups from metabolic enzymes like cytochrome P450s.[1] However, the group is not inert and can undergo metabolism itself, typically via hydroxylation, which can either be a deactivation pathway or lead to active metabolites.[1] The strategic placement of this moiety is a key consideration in drug design to optimize the pharmacokinetic profile of a lead compound. Its use as a core intermediate allows for the efficient synthesis of novel compounds for anti-inflammatory and cardiovascular drug research and development.[14]

Conclusion

tert-Butyl 3-oxocyclobutanecarboxylate is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist and process developer. Its well-defined structure, orthogonal reactivity, and the unique properties imparted by the cyclobutane scaffold provide a reliable platform for the synthesis of complex and novel molecules. Understanding its properties, synthesis, and safe handling, as detailed in this guide, is crucial for unlocking its full potential in the advancement of science and medicine.

References

- ChemBK. (2024). tert-butyl 3-oxocyclobutane-1-carboxylate.
- PubChem. (n.d.). Tert-butyl 3-oxocyclobutane-1-carboxylate.
- Chemsrvc. (2025). T-butyl-3-oxocyclobutanecarboxylate.
- LookChem. (n.d.). T-butyl-3-oxocyclobutanecarboxylate CAS 145549-76-4.
- ChemBK. (2024). T-butyl-3-oxocyclobutanecarboxylate.
- Chemcd. (n.d.). **TERT-BUTYL 3-OXOCYCLOBUTANECARBOXYLATE** | 145549-76-4 | Spectrum.
- Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs.

- PubMed. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities.
- Organic Chemistry Portal. (2024). tert-Butyl Esters.

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Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. tert-Butyl 3-oxocyclobutanecarboxylate, 97% | Fisher Scientific [fishersci.ca]
- 6. CAS 145549-76-4 | Tert-butyl 3-oxocyclobutanecarboxylate - Synblock [synblock.com]
- 7. H62064.06 [thermofisher.com]
- 8. Tert-butyl 3-oxocyclobutane-1-carboxylate | C₉H₁₄O₃ | CID 10261520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. T-butyl-3-oxocyclobutanecarboxylate | CAS#:145549-76-4 | Chemsrce [chemsrc.com]
- 11. tert-Butyl Esters [organic-chemistry.org]
- 12. 145549-76-4|tert-Butyl 3-oxocyclobutanecarboxylate|BLD Pharm [bldpharm.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. talentchemicals.com [talentchemicals.com]
- To cite this document: BenchChem. [tert-Butyl 3-oxocyclobutanecarboxylate CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b171776#tert-butyl-3-oxocyclobutanecarboxylate-cas-number-and-properties]

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